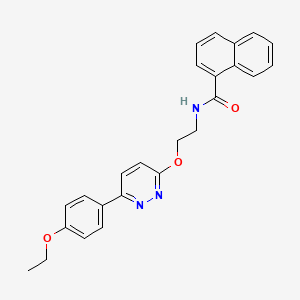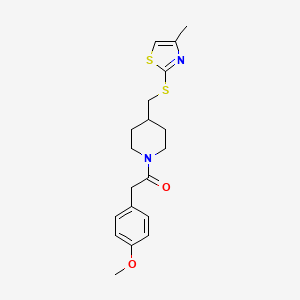
2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one is a chemical compound with the molecular formula C11H10Br2ClNO3S and a molecular weight of 431.528 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and sulfur atoms, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one typically involves multiple steps, starting with the preparation of the benzothiazole ring. The reaction conditions often require specific reagents and catalysts to ensure the correct substitution of bromine and chlorine atoms on the butyl chain. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the benzothiazole ring contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one can be compared with other similar compounds, such as:
2-(2,3-Dibromo-4-chlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione: This compound has a similar structure but may differ in its reactivity and applications.
2-(2,3-Dibromo-4-chlorobutyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide: Another similar compound with slight variations in its chemical structure and properties. The uniqueness of this compound lies in its specific combination of halogen atoms and the benzothiazole ring, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(2,3-dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2ClNO3S/c12-8(5-14)9(13)6-15-11(16)7-3-1-2-4-10(7)19(15,17)18/h1-4,8-9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNUPMQBUXFKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(C(CCl)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-Fluorophenyl)prop-2-ynyl]prop-2-enamide](/img/structure/B2522361.png)
![Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522362.png)



![N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2522370.png)

![N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2522372.png)
![3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine](/img/structure/B2522374.png)



![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide](/img/structure/B2522380.png)

